3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester
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Overview
Description
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is a chemical compound belonging to the class of pyridine derivatives. Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the 3-position and an ethyl ester group at the 2-carboxylic acid position of the pyridine ring. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester typically involves the following steps:
Chloromethylation: The pyridine ring is first chloromethylated using chloromethyl methyl ether (MOMCl) in the presence of a strong base such as triethylamine.
Esterification: The resulting chloromethyl pyridine is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid ethyl ester.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chlorine atom in the chloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and aprotic solvents are employed.
Major Products Formed:
Oxidation: Pyridine-2,3-dicarboxylic acid ethyl ester.
Reduction: 3-Methyl-pyridine-2-carboxylic acid ethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways involving pyridine derivatives.
Medicine: It is investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
2-Pyridinecarboxylic acid, ethyl ester: Lacks the chloromethyl group.
3-Chloromethyl-pyridine-4-carboxylic acid ethyl ester: Similar structure but with the chloromethyl group at a different position on the pyridine ring.
Uniqueness: 3-Chloromethyl-pyridine-2-carboxylic acid ethyl ester is unique due to the specific positioning of the chloromethyl group, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94015-06-2 |
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Molecular Formula |
C9H10ClNO2 |
Molecular Weight |
199.63 g/mol |
IUPAC Name |
ethyl 3-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3 |
InChI Key |
NMKVGHRJQNAOBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)CCl |
Origin of Product |
United States |
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